molecular formula C14H13N3O3S B11120108 5-methyl-N-(2-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide

5-methyl-N-(2-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No.: B11120108
M. Wt: 303.34 g/mol
InChI Key: BWLJRVWRGCKJEL-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Industrial Production: Industrial-scale production methods are also scarce. Researchers may need to explore custom synthesis or modifications of existing methods.

  • Chemical Reactions Analysis

      Reactivity: The compound likely undergoes various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example

      Major Products: The products formed from these reactions would vary based on the specific reaction type.

  • Scientific Research Applications

      Chemistry: Researchers might explore its use as a building block for novel organic compounds.

      Biology: Investigate its potential as a bioactive molecule or probe.

      Medicine: Assess its pharmacological properties, such as antibacterial or antitumor effects.

      Industry: Explore applications in materials science or catalysis.

  • Mechanism of Action

    • Unfortunately, detailed information on the mechanism of action is not readily available. Researchers would need to investigate further.
    • Molecular targets and pathways remain to be elucidated.
  • Comparison with Similar Compounds

      Similar Compounds: While direct analogs are scarce, researchers can compare it with other benzoxadiazoles, sulfonamides, and oxazoles.

      Uniqueness: Highlight its distinct features, such as the combination of sulfonamide and oxazole moieties.

    Properties

    Molecular Formula

    C14H13N3O3S

    Molecular Weight

    303.34 g/mol

    IUPAC Name

    5-methyl-N-(2-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide

    InChI

    InChI=1S/C14H13N3O3S/c1-9-5-3-4-6-11(9)17-21(18,19)14-10(2)7-8-12-13(14)16-20-15-12/h3-8,17H,1-2H3

    InChI Key

    BWLJRVWRGCKJEL-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C2=NON=C2C=C1)S(=O)(=O)NC3=CC=CC=C3C

    Origin of Product

    United States

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